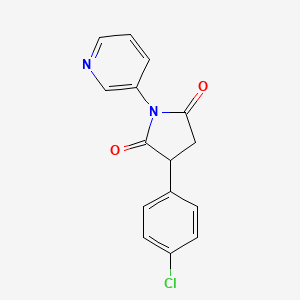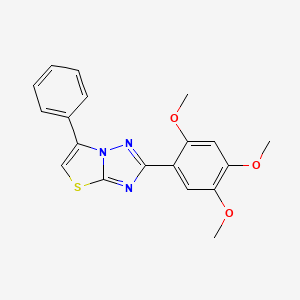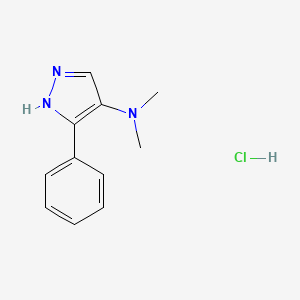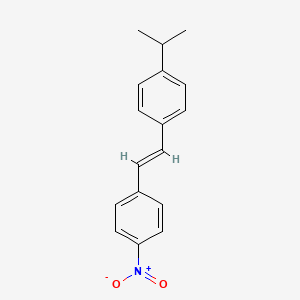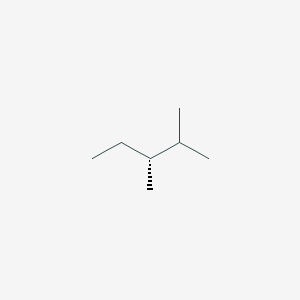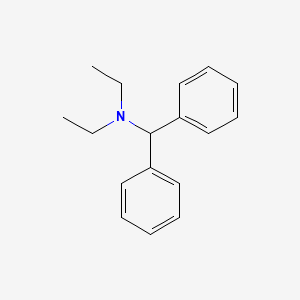
Quinovic acid glycoside 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinovic acid glycoside 2 is a naturally occurring compound found in various plant species, particularly in the Rubiaceae family. It is a triterpenoid saponin known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Quinovic acid glycoside 2 can be isolated from the aerial parts of plants such as Mussaenda pilosissima Valeton. The extraction process involves several steps, including solvent extraction, column chromatography, and thin-layer chromatography . The specific synthetic routes and reaction conditions for this compound are typically optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using chromatographic techniques . The final product is obtained after thorough quality control and standardization.
化学反応の分析
Types of Reactions: Quinovic acid glycoside 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinovic acid derivatives with altered functional groups, while reduction can produce more reduced forms of the compound.
科学的研究の応用
Quinovic acid glycoside 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study triterpenoid saponins and their chemical properties.
Biology: Researchers investigate its role in cellular processes and its potential as a bioactive compound.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of quinovic acid glycoside 2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating inflammatory pathways, inhibiting oxidative stress, and inducing apoptosis in cancer cells . The compound’s ability to down-regulate specific receptors and reduce the migration of inflammatory cells contributes to its therapeutic potential.
類似化合物との比較
Quinovic acid glycoside 2 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other quinovic acid glycosides, such as quinovic acid 28-O-β-D-glucopyranosyl ester and 3-O-α-L-rhamnopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester . These compounds share similar triterpenoid structures but differ in their glycosidic linkages and biological activities.
Conclusion
This compound is a compound of significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound in various fields of research.
特性
CAS番号 |
115569-78-3 |
|---|---|
分子式 |
C42H66O14 |
分子量 |
795.0 g/mol |
IUPAC名 |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-35-32(48)33(28(44)21(3)53-35)56-34-31(47)30(46)29(45)23(18-43)54-34/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1 |
InChIキー |
BZXXSUZFEIFGEX-LCSOEGAZSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


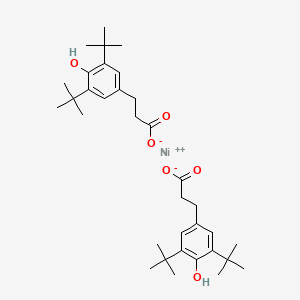
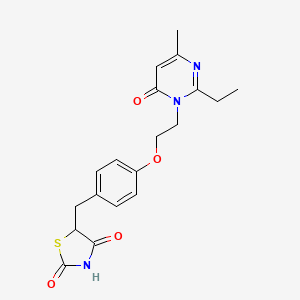

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
